2,2'-Biphenol

Beschreibung

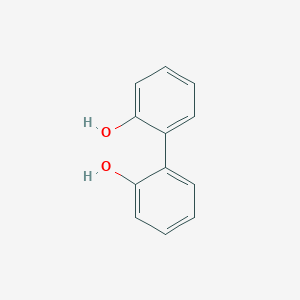

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-hydroxyphenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMHDGJOMLMDPJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6051809 | |

| Record name | (1,1'-Biphenyl)-2,2'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white crystals; [Alfa Aesar MSDS] | |

| Record name | 2,2'-Biphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19434 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000079 [mmHg] | |

| Record name | 2,2'-Biphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19434 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1806-29-7 | |

| Record name | [1,1′-Biphenyl]-2,2′-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1806-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Biphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001806297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-BIPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37068 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1'-Biphenyl]-2,2'-diol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (1,1'-Biphenyl)-2,2'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Biphenyl-2,2'-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.730 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-BIPHENYLDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PM2R53I3C9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2'-Biphenol (CAS Number: 1806-29-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2'-Biphenol, a versatile organic compound with significant applications in chemical synthesis and drug development. This document details its chemical and physical properties, synthesis and purification methods, spectral data, and safety information.

Chemical and Physical Properties

This compound, also known as [1,1'-Biphenyl]-2,2'-diol, is a white to off-white crystalline solid.[1] Its fundamental properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 1806-29-7 | [2] |

| Molecular Formula | C₁₂H₁₀O₂ | [2] |

| Molecular Weight | 186.21 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 108-110 °C | |

| Boiling Point | 315 °C | |

| Solubility | Insoluble in water. Soluble in ethanol, ethyl acetate, and dichloromethane. | |

| pKa | 7.32 ± 0.10 (Predicted) |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The key spectral data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 7.20 - 7.40 | Multiplet | 4H | H-3, H-3', H-5, H-5' |

| Aromatic Protons | 6.90 - 7.10 | Multiplet | 4H | H-4, H-4', H-6, H-6' |

| Hydroxyl Protons | ~5.5 (broad) | Singlet | 2H | -OH |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |

| Aromatic Carbon | 152.7 | C-2, C-2' (bearing -OH) |

| Aromatic Carbon | 130.5 | C-4, C-4' |

| Aromatic Carbon | 128.8 | C-6, C-6' |

| Aromatic Carbon | 124.5 | C-1, C-1' |

| Aromatic Carbon | 120.2 | C-5, C-5' |

| Aromatic Carbon | 116.0 | C-3, C-3' |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3550-3200 (broad) | O-H stretch (hydrogen-bonded) |

| 3060-3010 | C-H stretch (aromatic) |

| 1600, 1480, 1440 | C=C stretch (aromatic ring) |

| 1250 | C-O stretch (phenol) |

| 750 | C-H bend (ortho-disubstituted aromatic) |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a prominent molecular ion peak (M⁺) at m/z = 186. The fragmentation pattern is consistent with the loss of stable neutral molecules and radicals from the parent ion.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 186 | 100 | [C₁₂H₁₀O₂]⁺ (Molecular Ion) |

| 168 | 20 | [M - H₂O]⁺ |

| 157 | 35 | [M - CHO]⁺ |

| 139 | 45 | [M - CHO - H₂O]⁺ |

| 93 | 15 | [C₆H₅O]⁺ (Phenoxy cation) |

Synthesis and Purification

This compound can be synthesized through several methods, with oxidative coupling of phenols and Suzuki-Miyaura coupling being the most common. Purification is typically achieved through recrystallization or sublimation.

Synthesis Protocols

This two-step method involves the oxidative coupling of a substituted phenol to form a biphenol derivative, followed by the removal of the protecting groups.

Step 1: Oxidative Coupling of 2-tert-Butylphenol

-

Reaction: 2,4-di-tert-butylphenol undergoes oxidative coupling in the presence of a catalyst to yield 3,3',5,5'-tetra-tert-butyl-2,2'-biphenol.

-

Procedure:

-

To a solution of 2,4-di-tert-butylphenol (1.0 eq) in a suitable solvent such as methanol, add a catalytic amount of a copper(II) salt (e.g., CuCl₂) and an amine ligand (e.g., TMEDA).

-

Stir the mixture vigorously under an oxygen atmosphere (balloon or gentle stream) at room temperature for 24-48 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a dilute acid solution (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Step 2: Debutylation

-

Reaction: The bulky tert-butyl groups are removed by heating to yield this compound.

-

Procedure:

-

Heat the crude 3,3',5,5'-tetra-tert-butyl-2,2'-biphenol at a high temperature (typically >200 °C) under an inert atmosphere.

-

The debutylation process can be monitored by GC-MS.

-

The resulting crude this compound can then be purified by recrystallization or sublimation.

-

This method provides a versatile route to this compound through the palladium-catalyzed cross-coupling of an aryl halide and an arylboronic acid.

-

Reaction: 2-Bromophenol reacts with 2-hydroxyphenylboronic acid in the presence of a palladium catalyst and a base.

-

Procedure:

-

To a reaction flask, add 2-bromophenol (1.0 eq), 2-hydroxyphenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).

-

Add a suitable solvent system, for example, a mixture of toluene and water (4:1).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to reflux (around 90-100 °C) and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature, and separate the organic layer.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Purification Protocols

-

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot toluene (near its boiling point of 111 °C).

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution is heated for a few more minutes.

-

Hot filter the solution through a fluted filter paper to remove any insoluble impurities and charcoal.

-

Allow the filtrate to cool slowly to room temperature to form crystals.

-

Further cool the mixture in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold toluene.

-

Dry the purified crystals in a vacuum oven.

-

-

Procedure:

-

Place the crude this compound in a sublimation apparatus.

-

Evacuate the apparatus to a low pressure (typically <1 mmHg).

-

Gently heat the bottom of the apparatus containing the crude solid.

-

The this compound will sublime and deposit as pure crystals on the cold finger or the cooler upper parts of the apparatus.

-

After the sublimation is complete, allow the apparatus to cool to room temperature before carefully venting to atmospheric pressure.

-

Scrape the purified crystals from the cold finger.

-

Applications in Drug Development and Catalysis

This compound serves as a crucial building block in the synthesis of various organic molecules with important applications:

-

Chiral Ligands: It is a precursor to a wide range of chiral diphosphite and diphosphine ligands, such as BINAPHOS, which are used in asymmetric catalysis to produce enantiomerically pure compounds, a critical aspect of modern drug development.

-

Pharmaceutical Intermediates: The biphenol scaffold is present in numerous biologically active molecules and serves as a key intermediate in the synthesis of complex pharmaceutical compounds.

Experimental Workflows and Diagrams

Synthesis of a Diphosphite Ligand from this compound

The following diagram illustrates a typical workflow for the synthesis of a chiral diphosphite ligand, a common application of this compound.

Caption: Workflow for the synthesis of a chiral diphosphite ligand from this compound.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this compound. Work in a well-ventilated area or use a fume hood.

-

Handling: Avoid creating dust. Do not breathe dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

physical and chemical properties of 2,2'-Biphenol

An In-depth Technical Guide to the Physical and Chemical Properties of 2,2'-Biphenol

Introduction

This compound, also known as [1,1'-Biphenyl]-2,2'-diol, is an organic compound with the chemical formula (C₆H₄OH)₂.[1] It is one of three symmetrical isomers of biphenol and exists as a white to off-white crystalline solid at room temperature.[1][2][3] This compound is a crucial precursor and intermediate in various fields, including the synthesis of advanced polymers, pharmaceuticals, agrochemicals, and dyestuffs.[2][4][5] Its unique structure, featuring two hydroxyl groups in the ortho position to the biphenyl linkage, dictates its chemical reactivity and makes it a valuable building block in organic synthesis and materials science.[2][6]

This guide provides a comprehensive overview of the , intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, providing a clear reference for its key characteristics.

Table 1: General and Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | [1,1'-Biphenyl]-2,2'-diol | [1] |

| Other Names | 2,2'-Dihydroxybiphenyl, o,o'-Biphenol | [1] |

| CAS Number | 1806-29-7 | [1][4] |

| Molecular Formula | C₁₂H₁₀O₂ | [1][2] |

| Molar Mass | 186.210 g·mol⁻¹ | [1][2] |

| Appearance | White to beige or grayish-beige solid/powder | [1][2][4] |

| pKa | 7.32 ± 0.10 (Predicted) | [4][7] |

Table 2: Physical Properties of this compound

| Property | Value | Reference |

| Melting Point | 108-111 °C | [2][8][7] |

| Boiling Point | 315-320 °C | [1][4][9] |

| Flash Point | 154 °C (closed cup) | [4] |

| Density | 0.83 - 1.340 g/cm³ | [4][9] |

| Vapor Pressure | 0.000243 mmHg at 25°C | [7][10] |

| Autoignition Temp. | 324 °C | [4][5] |

| Refractive Index | ~1.6086 (estimate) | [4][7] |

Solubility Profile

This compound is generally insoluble in water but shows good solubility in various organic solvents.[4][7]

Table 3: Solubility of this compound

| Solvent | Solubility | Reference |

| Water | Insoluble | [4][7] |

| Ethanol | Soluble | [7] |

| Ethyl Acetate | Soluble | [7][11] |

| Dichloromethane | Soluble | [7][11] |

| Chloroform | Soluble | [11] |

| DMSO | Soluble | [11] |

| Acetone | Soluble | [11] |

| n-Hexane | Insoluble | [7] |

| Petroleum Ether | Insoluble | [7] |

| Benzene | Insoluble | [7] |

| Toluene | Soluble (for recrystallization) | [3][4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 4: Spectroscopic Data for this compound

| Technique | Data Description | Reference |

| ¹H NMR (CDCl₃) | Aromatic Protons (Multiplets): 6.8 - 7.4 ppm; Hydroxyl Protons (Broad Singlet): ~5.0 - 6.0 ppm | [12] |

| ¹³C NMR (CDCl₃) | C-OH: ~152 ppm; C-C (Aromatic): ~130 ppm; C-H (Aromatic): ~128 ppm | [12] |

| IR Spectrum | Conforms to structure | [8] |

| UV-Vis | Neutral form absorption maxima: ~275 nm; Monoanion form absorption maxima: ~300 nm | [12] |

Synthesis and Purification

The synthesis of this compound can be achieved through several methods. A common industrial approach involves the oxidative coupling of phenols.[3][12]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. This compound CAS#: 1806-29-7 [m.chemicalbook.com]

- 5. This compound | 1806-29-7 [chemicalbook.com]

- 6. leapchem.com [leapchem.com]

- 7. chembk.com [chembk.com]

- 8. This compound, 99% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. This compound [stenutz.eu]

- 10. Page loading... [guidechem.com]

- 11. This compound | CAS:1806-29-7 | High Purity | Manufacturer BioCrick [biocrick.com]

- 12. This compound | 1806-29-7 | Benchchem [benchchem.com]

2,2'-Biphenol molecular structure and bonding

An In-depth Technical Guide to the Molecular Structure and Bonding of 2,2'-Biphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, with the chemical formula (C₆H₄OH)₂, is a significant organic compound characterized by two phenol rings linked at the ortho positions.[1] This unique structural arrangement gives rise to axial chirality and the potential for intramolecular hydrogen bonding, making it a molecule of great interest in stereochemistry and synthetic chemistry. Its derivatives are crucial as chiral ligands in asymmetric catalysis and as building blocks in the synthesis of pharmaceuticals and advanced polymers.[2][3][4][5] This guide provides a comprehensive technical overview of the molecular structure, bonding, physicochemical properties, synthesis, and experimental characterization of this compound, tailored for professionals in research and drug development.

Molecular Structure and Chirality

This compound is a biaryl compound consisting of two hydroxyl-substituted benzene rings connected by a carbon-carbon single bond.[6] A key feature of its structure is the restricted rotation around this central C-C bond, which is sterically hindered by the ortho-hydroxyl groups.[7] This restricted rotation, or atropisomerism, means that the molecule is chiral and can exist as two non-superimposable mirror images (enantiomers) if the rotational barrier is high enough to allow for their isolation.[7][8]

The conformation of this compound is further complicated by the orientation of the two hydroxyl groups. Theoretical studies using Density Functional Theory (DFT) have identified several isomers.[8][9][10] The most stable isomer, denoted as I0, features an intramolecular hydrogen bond between the two hydroxyl groups.[9][10] Other isomers (I1a, I1b, I2a, I2b) exist at higher energies and are formed by the rotation of one or both hydroxyl groups.[8][9][10] The interconversion between these isomers and the enantiomerization process (from S-form to R-form) are crucial for understanding its reactivity and application in chiral synthesis.[9][10]

Caption: 2D representation of this compound highlighting the key C-C linkage and intramolecular hydrogen bond.

Bonding, Geometry, and Physicochemical Properties

The three-dimensional structure of this compound is defined by its bond lengths, bond angles, and, most critically, the dihedral angle between the two aromatic rings. This dihedral angle is a result of the balance between the steric repulsion of the ortho substituents and the electronic effects of conjugation.

Bond Geometry

Crystallographic studies provide precise measurements of the molecule's geometry. The structure of anhydrous this compound reveals the presence of both intramolecular and intermolecular hydrogen bonds, the latter connecting molecules into infinite chains.[11] The dihedral angle between the two benzene rings is a key parameter and can vary depending on the crystalline form and substitution.[11]

Table 1: Selected Geometric and Physicochemical Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₁₀O₂ | [1][12] |

| Molar Mass | 186.21 g·mol⁻¹ | [1][12] |

| Appearance | White to beige/greyish powder | [1][6][13] |

| Melting Point | 108-110 °C | [13][14] |

| Boiling Point | 315 °C | [12][13][14] |

| Dihedral Angle (C-C-C-C) | ~50-70° (varies) | [11][15] |

| Water Solubility | Insoluble | [12][13] |

| pKa | 7.32 ± 0.10 (Predicted) | [12][13] |

Intramolecular Hydrogen Bonding

The presence of an intramolecular hydrogen bond between the hydroxyl proton of one ring and the oxygen atom of the other is a defining feature of the most stable conformation of this compound.[8][11] This interaction significantly influences the molecule's conformation, stability, and chemical properties. Computational studies have shown that this hydrogen bond is a critical factor in the energy landscape of its various isomers.[9][10]

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound, ranging from classical methods to modern catalytic approaches. The choice of method often depends on the desired scale, purity, and available starting materials.

-

Oxidative Coupling: A common industrial method involves the oxidative coupling of phenols. For example, 2,4-di-tert-butylphenol can be oxidatively coupled, followed by a debutylation step to yield this compound.[1][13]

-

From Dibenzofuran: Hydrolysis of dibenzofuran can also produce this compound.[1]

-

Alkaline Fusion: The alkaline fusion of biphenylene oxide at high temperatures (around 300 °C) is another established method.[13][16]

-

Palladium-Catalyzed Coupling: Modern methods like the Suzuki-Miyaura coupling provide versatile and high-yielding routes to 2,2'-biphenols and their derivatives, especially for creating axially chiral structures.[14][17]

Caption: Generalized workflows for the synthesis of this compound.

Experimental Protocols and Characterization

The definitive structural elucidation of this compound and its derivatives relies on a combination of spectroscopic and crystallographic techniques.

Single-Crystal X-ray Diffraction

This technique provides unambiguous data on bond lengths, bond angles, and the solid-state conformation, including the crucial dihedral angle and hydrogen bonding network.

Methodology:

-

Crystal Growth: High-quality single crystals of anhydrous this compound are grown, typically by slow evaporation from a suitable solvent like dry toluene.[11]

-

Data Collection: A selected crystal is mounted on a diffractometer (e.g., Enraf-Nonius CAD-4). Data is collected at a controlled temperature using a specific radiation source (e.g., Mo Kα).

-

Structure Solution: The collected diffraction data is processed. The crystal structure is solved using direct methods with software packages like SHELXS or SIR.[11]

-

Structure Refinement: The structural model is refined using full-matrix least-squares on F² with software such as SHELXL or TEXSAN.[11] Hydrogen atoms are typically located from difference Fourier maps and refined using a riding model.[11]

-

Visualization: The final structure is visualized using programs like ORTEP or PLUTON to generate diagrams and analyze geometric parameters.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure in solution.

Methodology:

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., Polysol, CDCl₃, or DMSO-d₆).

-

Data Acquisition: Spectra are recorded on an NMR spectrometer (e.g., Bruker AC-300).[18] A standard reference like tetramethylsilane (TMS) is used.

-

Spectral Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the connectivity and chemical environment of all atoms in the molecule.[18][19]

Other Spectroscopic Techniques

-

Infrared (IR) Spectroscopy: Used to identify functional groups, particularly the O-H stretching vibrations, which can provide evidence for hydrogen bonding.[20]

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.[21]

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable platform for various applications, particularly in fields requiring stereochemical control.

-

Chiral Ligands: this compound is a precursor to important diphosphite ligands, such as BiPhePhos.[1] These ligands are used in transition-metal catalysis, for instance, in industrial hydroformylation, to achieve high enantioselectivity.[1]

-

Pharmaceutical Synthesis: It serves as a versatile building block for the synthesis of complex, biologically active molecules and active pharmaceutical ingredients (APIs).[3][4] Its rigid backbone and functional handles allow for the construction of diverse molecular architectures.[3]

-

Advanced Materials: As a monomer, this compound is used to synthesize high-performance polymers, such as polyarylates and polyethers, which can exhibit enhanced thermal stability and mechanical strength.[2][5]

-

Biological Activity: this compound itself has been reported to exhibit anti-inflammatory and antioxidant effects.[22][23] It has been shown to inhibit COX-2 expression and affect signaling pathways like AKT/mTOR and Notch in cancer cells.[22][23]

Caption: Key application pathways originating from the this compound scaffold.

Conclusion

This compound is a molecule of fundamental importance with a rich stereochemical profile. Its structure, governed by restricted bond rotation and intramolecular hydrogen bonding, provides a rigid and chiral scaffold that is highly sought after in asymmetric catalysis, pharmaceutical synthesis, and material science. A thorough understanding of its molecular geometry, bonding, and synthetic accessibility is crucial for leveraging its full potential in the development of new drugs, catalysts, and advanced materials.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Page loading... [wap.guidechem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Density functional theoretical study on enantiomerization of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chembk.com [chembk.com]

- 13. This compound CAS#: 1806-29-7 [m.chemicalbook.com]

- 14. 2,2 -Biphenol 99 1806-29-7 [sigmaaldrich.com]

- 15. chemrxiv.org [chemrxiv.org]

- 16. This compound synthesis - chemicalbook [chemicalbook.com]

- 17. This compound | 1806-29-7 | Benchchem [benchchem.com]

- 18. spectrabase.com [spectrabase.com]

- 19. This compound(1806-29-7) 1H NMR [m.chemicalbook.com]

- 20. This compound, 99% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 21. [1,1'-Biphenyl]-2,2'-diol [webbook.nist.gov]

- 22. bioaustralis.com [bioaustralis.com]

- 23. bioaustralis.com [bioaustralis.com]

A Technical Guide to the Solubility of 2,2'-Biphenol in Common Organic Solvents

Abstract

The solubility of a compound is a critical physicochemical property that dictates its utility in a vast array of applications, from pharmaceutical formulations to organic synthesis and materials science. This technical guide provides a comprehensive framework for understanding and determining the solubility of 2,2'-Biphenol in common organic solvents. Recognizing the current scarcity of publicly available quantitative data, this document serves as a detailed methodological resource for researchers. It outlines standardized experimental protocols, presents a structured format for data reporting, and includes requisite visualizations of the experimental workflow and the interplay of factors influencing solubility. The aim is to facilitate the generation of consistent, reliable, and comparable solubility data for this compound across different research and development laboratories.

Introduction: The Significance of Solubility Data

This compound is an important organic compound utilized as a precursor for various ligands, chiral catalysts, and specialty polymers.[1] Its solubility in organic solvents is a fundamental parameter that influences reaction kinetics, purification strategies (such as crystallization), and the formulation of commercial products. For drug development professionals, understanding the solubility profile of a molecule is a cornerstone of preformulation studies, impacting bioavailability and the design of effective delivery systems. A well-characterized solubility profile enables chemists and engineers to select appropriate solvent systems, optimize process conditions, and ensure the quality and consistency of the final product.

Solubility Profile of this compound

A thorough review of the available literature indicates a lack of comprehensive quantitative solubility data for this compound across a wide range of common organic solvents. However, qualitative descriptions are available.

2.1 Qualitative Solubility

Based on available information, this compound is generally described as:

-

Soluble in: Methanol, Ethanol, Dimethyl Sulfoxide (DMSO), Ethyl Acetate, Dichloromethane, and Chloroform.[2][3][4]

-

Insoluble in: n-Hexane, Petroleum Ether, Benzene, and Water.[2][5][6]

These qualitative observations align with the chemical structure of this compound, which features two polar hydroxyl (-OH) groups and a large nonpolar biphenyl backbone. This dual character suggests that its solubility will be highly dependent on the polarity of the solvent.

2.2 Quantitative Solubility Data

To facilitate the systematic collection and comparison of quantitative data, the following table structure is recommended. Researchers are encouraged to populate this table with experimentally determined values.

Table 1: Quantitative Solubility of this compound in Common Organic Solvents at 25 °C (298.15 K)

| Solvent Class | Solvent | Polarity Index | Solubility ( g/100 mL) | Solubility (mol/L) | Method |

| Alcohols | Methanol | 5.1 | Data to be determined | Data to be determined | |

| Ethanol | 4.3 | Data to be determined | Data to be determined | ||

| 2-Propanol (IPA) | 3.9 | Data to be determined | Data to be determined | ||

| Ketones | Acetone | 5.1 | Data to be determined | Data to be determined | |

| Methyl Ethyl Ketone (MEK) | 4.7 | Data to be determined | Data to be determined | ||

| Esters | Ethyl Acetate | 4.4 | Data to be determined | Data to be determined | |

| Ethers | Tetrahydrofuran (THF) | 4.0 | Data to be determined | Data to be determined | |

| Diethyl Ether | 2.8 | Data to be determined | Data to be determined | ||

| Aromatic Hydrocarbons | Toluene | 2.4 | Data to be determined | Data to be determined | |

| Aliphatic Hydrocarbons | n-Hexane | 0.1 | Data to be determined | Data to be determined | |

| Chlorinated Solvents | Dichloromethane (DCM) | 3.1 | Data to be determined | Data to be determined | |

| Amides | Dimethylformamide (DMF) | 6.4 | Data to be determined | Data to be determined | |

| Other | Acetonitrile | 5.8 | Data to be determined | Data to be determined | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Data to be determined | Data to be determined |

Experimental Protocols for Solubility Determination

To ensure accuracy and reproducibility, the determination of thermodynamic equilibrium solubility is recommended.[7][8] The shake-flask method is the gold standard for this purpose and is detailed below.[9][10] Following equilibration, the concentration of the saturated solution can be determined by several analytical techniques.

3.1 The Shake-Flask Method for Equilibrium Solubility

This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute.[7][8]

-

Materials:

-

This compound (purity >99%)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Analytical balance

-

-

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The exact amount is not critical, but there must be a visible excess of undissolved solid throughout the experiment.

-

Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker (e.g., at 25 °C). Shake the mixture at a constant speed for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 72 hours is typically recommended.[9] It is advisable to perform preliminary experiments to confirm that equilibrium has been reached (i.e., the concentration does not change between two consecutive time points, such as 24 and 48 hours).

-

Phase Separation: After equilibration, allow the vials to rest in the temperature-controlled environment for several hours to let the excess solid settle.[11]

-

Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately attach a syringe filter and dispense the saturated solution into a clean, tared vial for analysis. This step is crucial to remove any microscopic undissolved particles.

-

3.2 Analytical Quantification of Solute Concentration

The concentration of this compound in the filtered saturated solution can be determined using one of the following methods.

3.2.1 Gravimetric Method

This is the simplest method but requires that the solute is non-volatile.[2][12]

-

Procedure:

-

Accurately weigh the tared vial containing the filtered saturated solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.

-

Once all the solvent has evaporated, weigh the vial containing the dried this compound residue.

-

Continue drying and weighing until a constant mass is achieved.[2][12]

-

Calculation: The solubility is calculated from the mass of the residue and the initial mass (or volume) of the solvent.

-

3.2.2 UV/Vis Spectroscopy

This method is suitable due to the aromatic nature of this compound, which results in strong UV absorbance.[13]

-

Procedure:

-

Determine λmax: Prepare a dilute solution of this compound in the solvent of interest and scan its UV spectrum to determine the wavelength of maximum absorbance (λmax).

-

Create a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Measure the absorbance of each standard at λmax and plot a calibration curve of absorbance versus concentration.

-

Measure Sample: Accurately dilute the filtered saturated solution with the solvent to bring its absorbance into the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.

-

Calculation: Use the calibration curve to determine the concentration of the diluted solution. Calculate the concentration of the original saturated solution by accounting for the dilution factor.[14]

-

3.2.3 High-Performance Liquid Chromatography (HPLC)

HPLC is a highly accurate and specific method for determining concentration, especially in the presence of potential impurities.[15][16]

-

Procedure:

-

Method Development: Develop an isocratic or gradient HPLC method capable of separating this compound from any potential impurities. A reverse-phase C18 column is often suitable.[15] Detection is typically performed with a UV detector set at the λmax of this compound.

-

Create a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject each standard and create a calibration curve by plotting the peak area versus concentration.

-

Analyze Sample: Inject a known volume of the filtered saturated solution (or a dilution thereof) into the HPLC system.

-

Calculation: Determine the concentration of the sample by comparing its peak area to the calibration curve.

-

Visualization of Protocols and Influencing Factors

4.1 Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental workflow for determining the thermodynamic solubility of this compound.

4.2 Factors Influencing the Solubility of this compound

The solubility of this compound is governed by a balance of intermolecular forces. The following diagram illustrates the key relationships.

Conclusion

References

- 1. keypublishing.org [keypublishing.org]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. pharmacyjournal.info [pharmacyjournal.info]

- 6. Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. researchgate.net [researchgate.net]

- 9. enamine.net [enamine.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. pharmajournal.net [pharmajournal.net]

- 13. aai.solutions [aai.solutions]

- 14. researchgate.net [researchgate.net]

- 15. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 16. phcogres.com [phcogres.com]

An In-depth Technical Guide to the Synthesis of 2,2'-Biphenol from Dibenzofuran Hydrolysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2'-Biphenol is a valuable chemical intermediate, notably serving as a precursor to sophisticated phosphite ligands utilized in industrial hydroformylation catalysis. While several synthetic routes to this compound exist, the hydrolysis of dibenzofuran presents a direct and atom-economical approach. This technical guide provides a comprehensive overview of the synthesis of this compound via the hydrolysis of dibenzofuran, with a focus on the underlying reaction mechanism, experimental considerations, and relevant quantitative data.

Introduction

This compound, also known as [1,1'-biphenyl]-2,2'-diol, is an organic compound with the chemical formula (C₆H₄OH)₂. It is a white, crystalline solid that serves as a critical building block in the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, and specialized polymers. A significant application of this compound lies in its use as a precursor for the synthesis of bulky diphosphite ligands, which are instrumental in rhodium-catalyzed hydroformylation, an industrial process for the production of aldehydes from alkenes.

The synthesis of this compound can be achieved through several pathways. One common industrial method involves the oxidative coupling of 2,4-di-tert-butylphenol followed by a debutylation step.[1] However, the direct hydrolysis of dibenzofuran offers a more streamlined approach, converting a readily available feedstock into the desired product. This guide will delve into the technical aspects of this specific transformation.

Reaction Mechanism: Nucleophilic Aromatic Substitution

The hydrolysis of dibenzofuran to this compound proceeds via a nucleophilic aromatic substitution (SNA_r) mechanism. In this reaction, the hydroxide ion (OH⁻) acts as the nucleophile, attacking one of the carbon atoms adjacent to the ether linkage in the dibenzofuran molecule. The aromatic ring system of dibenzofuran is inherently electron-rich, which typically makes it resistant to nucleophilic attack. Therefore, harsh reaction conditions, specifically high temperatures and pressures in the presence of a strong base like sodium hydroxide (NaOH), are necessary to facilitate this transformation.

The key steps of the mechanism are as follows:

-

Nucleophilic Attack: A hydroxide ion attacks one of the electrophilic carbon atoms bonded to the ether oxygen. This is the rate-determining step and leads to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer-like complex. The aromaticity of the attacked benzene ring is temporarily disrupted in this intermediate.

-

Ring Opening: The unstable intermediate collapses, leading to the cleavage of the carbon-oxygen bond of the ether. This step is driven by the re-establishment of the aromatic system.

-

Protonation: The resulting phenoxide ion is protonated during the workup stage (e.g., by acidification) to yield the final this compound product.

Experimental Protocols & Quantitative Data

The industrial synthesis of this compound from dibenzofuran is typically carried out as a high-temperature alkaline fusion or high-pressure hydrolysis. While specific proprietary process details can vary, the following represents a generalized experimental protocol based on principles of industrial organic chemistry.

3.1. General Procedure for Alkaline Hydrolysis of Dibenzofuran

A high-pressure autoclave reactor is charged with dibenzofuran and a concentrated aqueous solution of sodium hydroxide. The reactor is sealed and heated to a high temperature, typically in the range of 250-350°C, while the pressure is maintained at a high level to keep the water in a liquid or supercritical state. The reaction mixture is held at these conditions for a specified period to ensure complete conversion.

After the reaction is complete, the reactor is cooled, and the pressure is carefully released. The reaction mixture, containing the sodium salt of this compound, is then transferred to a separate vessel. Acidification of the mixture with a mineral acid, such as hydrochloric acid or sulfuric acid, precipitates the crude this compound. The solid product is then collected by filtration, washed with water to remove inorganic salts, and further purified by recrystallization from a suitable solvent (e.g., toluene or xylene) to yield high-purity this compound.

3.2. Quantitative Data

Detailed quantitative data for the direct hydrolysis of dibenzofuran to this compound is not extensively reported in readily available scientific literature, likely due to the proprietary nature of industrial processes. The following table summarizes the expected reaction parameters and performance metrics based on analogous industrial aromatic nucleophilic substitution reactions.

| Parameter | Value/Range | Notes |

| Reactants | Dibenzofuran, Sodium Hydroxide | |

| Solvent | Water | Often used in excess. |

| Temperature | 250 - 350 °C | High temperature is crucial for overcoming the activation energy. |

| Pressure | High Pressure (autoclave) | To maintain water in the liquid/supercritical phase. |

| Reaction Time | Several hours | Dependent on temperature, pressure, and reactant concentrations. |

| Conversion | > 90% | Expected under optimized industrial conditions. |

| Yield | Moderate to High | Yields are often not publicly disclosed but are expected to be economically viable. |

| Selectivity | High | The primary product is this compound. |

Visualizing the Process

4.1. Reaction Pathway

The following diagram illustrates the key steps in the nucleophilic aromatic substitution mechanism for the hydrolysis of dibenzofuran.

4.2. Experimental Workflow

The diagram below outlines the general workflow for the synthesis and purification of this compound from dibenzofuran.

References

An In-depth Technical Guide to the Health and Safety of 2,2'-Biphenol Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of 2,2'-Biphenol (CAS No. 1806-29-7), a compound commonly used in organic synthesis, pharmaceuticals, and as a precursor to specialized ligands. Adherence to the safety protocols outlined in this document is crucial for minimizing risks and ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound is a beige to grayish-beige crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C₁₂H₁₀O₂ |

| Molecular Weight | 186.21 g/mol [2] |

| Melting Point | 108-110 °C[3] |

| Boiling Point | 315 °C[3] |

| Flash Point | 154 °C[3] |

| Autoignition Temperature | 324 °C[3] |

| Water Solubility | Insoluble[3] |

| pKa | 7.32 ± 0.10 (Predicted)[3] |

| Vapor Pressure | 7.89E-07 mm Hg[4] |

Toxicological Data

The toxicological properties of this compound have not been fully investigated.[4] Limited quantitative data is available, and much of the hazard assessment is based on its classification as a skin, eye, and respiratory irritant. It is also classified as harmful if swallowed.[5]

| Endpoint | Species | Route | Value | Reference |

| LD50 | Mouse | Intraperitoneal | 150 mg/kg | [4] |

| LD50 | Mouse | Intravenous | 56 mg/kg | [6] |

| Related Compound: 4,4'-Biphenol | ||||

| LD50 | Rat | Oral | 4920 mg/kg | [7] |

| LD50 | Rabbit | Skin | 1780 mg/kg | [7] |

| Related Compound: 2-Phenylphenol | ||||

| LD50 | Rat | Oral | 2000 - 2700 mg/kg | [8] |

| LD50 | Mouse | Oral | 1050 mg/kg | [8] |

Hazard Identification and Precautionary Measures

This compound is classified as a hazardous substance. The primary hazards are:

-

Acute Toxicity (Oral): Harmful if swallowed.[5]

-

Skin Corrosion/Irritation: Causes skin irritation.[5]

-

Serious Eye Damage/Eye Irritation: Causes serious eye damage.[5]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[5]

Precautionary Statements:

-

Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.[9]

-

Response: If swallowed, call a poison center or doctor if you feel unwell and rinse your mouth. If on skin, wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor. If inhaled, remove person to fresh air and keep comfortable for breathing.[9]

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[9]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[10]

Experimental Protocols for Safety Assessment

The toxicological data for chemical substances like this compound are typically generated following standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality and comparability.

Acute Oral Toxicity (OECD Guidelines 420, 423, 425)

These guidelines provide methods for determining the acute oral toxicity of a substance. The general principle involves administering the substance in a single dose or multiple doses within 24 hours to a group of experimental animals (usually rats).[11] Observations of effects and mortality are made over a set period.

-

OECD 420 (Fixed Dose Procedure): This method involves dosing animals at predefined dose levels (5, 50, 300, and 2000 mg/kg). The outcome is the identification of a dose that causes evident toxicity but not mortality, allowing for hazard classification without determining a precise LD50.

-

OECD 423 (Acute Toxic Class Method): This is a stepwise procedure where a small group of animals (typically 3) is dosed at a specific level. The outcome for this group (mortality or no mortality) determines the dose for the next group. This method uses fewer animals and provides a classification of the substance into a toxicity class.

-

OECD 425 (Up-and-Down Procedure): This method also uses a sequential dosing approach, with the dose for each subsequent animal being adjusted up or down depending on the outcome for the previous animal. This method allows for the estimation of the LD50 with a confidence interval.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This guideline details the procedure for assessing the potential of a substance to cause skin irritation or corrosion. The test substance is applied to the skin of an experimental animal (typically a rabbit) for a defined period (usually 4 hours).[11] The skin is then observed for signs of erythema (redness) and edema (swelling) at specific intervals.

-

Procedure: A small area of the animal's fur is clipped, and the test substance is applied to the skin and covered with a gauze patch. After the exposure period, the patch is removed, and the skin is evaluated and scored for irritation at 1, 24, 48, and 72 hours, and in some cases, up to 14 days to assess reversibility.[11]

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test evaluates the potential of a substance to cause irritation or corrosion to the eyes. A single dose of the substance is applied to one eye of an experimental animal (usually a rabbit), with the other eye serving as a control.

-

Procedure: The eyes are examined and scored for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. The observation period may be extended up to 21 days to assess the reversibility of the effects.

Signaling Pathways Associated with Toxicity

Research suggests that the toxic effects of this compound may be mediated through the modulation of inflammatory signaling pathways. Specifically, it has been shown to inhibit the lipopolysaccharide (LPS)-stimulated expression of cyclooxygenase-2 (COX-2) and the activity of the transcription factors Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB).[1][10][12]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein, IκB. Upon stimulation by an inflammatory signal like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including COX-2. This compound has been shown to inhibit this process.[1]

Inhibition of the AP-1 Signaling Pathway

AP-1 is another transcription factor that plays a crucial role in inflammation and other cellular processes. It is typically a dimer of proteins from the Jun and Fos families. Similar to NF-κB, inflammatory stimuli can lead to the activation of AP-1, which then translocates to the nucleus to regulate gene expression. This compound has been observed to inhibit the binding of AP-1 to its consensus sequences.[1]

Safe Handling and Storage

-

Handling: Wash hands thoroughly after handling. Use with adequate ventilation and minimize dust generation. Avoid contact with eyes, skin, and clothing. Do not ingest or inhale.[4]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed when not in use.[4]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[10]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[9]

-

Respiratory Protection: If engineering controls do not maintain airborne concentrations to a level which is adequate to protect worker health, a NIOSH/MSHA approved respirator may be required.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[4]

-

Skin Contact: Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[4]

-

Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[4]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[4]

Fire Fighting Measures

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[4]

-

Protective Equipment: Wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[4]

Accidental Release Measures

-

Personal Precautions: Use proper personal protective equipment as indicated in Section 7.

-

Spills/Leaks: Clean up spills immediately. Sweep up or absorb the material, then place it into a suitable clean, dry, closed container for disposal. Avoid generating dusty conditions and provide ventilation.[4]

This guide is intended to provide essential health and safety information for handling this compound. It is not a substitute for a comprehensive risk assessment that should be conducted for any specific laboratory procedure. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before use.

References

- 1. oehha.ca.gov [oehha.ca.gov]

- 2. oas.org [oas.org]

- 3. 2,2'-Dihydroxybiphenyl | 1806-29-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 5. Effects of 2-phenyl-1,4-benzoquinone and 2,5-dihydroxybiphenyl on two-stage mouse skin carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. mdpi.com [mdpi.com]

- 8. Registry of Toxic Effects of Chemical Substances (RTECS) | NIOSH | CDC [cdc.gov]

- 9. Toxicity evaluation of 2-hydroxybiphenyl and other compounds involved in studies of fossil fuels biodesulphurisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. dermal irritation and dermal toxicity studies.pptx [slideshare.net]

- 12. apps.dtic.mil [apps.dtic.mil]

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Synthesis of Substituted 2,2'-Biphenols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted 2,2'-biphenols are a critical class of compounds in medicinal chemistry, materials science, and asymmetric catalysis. Their axial chirality, arising from hindered rotation around the C-C single bond connecting the two phenol rings, makes them valuable as chiral ligands and scaffolds for biologically active molecules. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile methods for the synthesis of these important structures, offering significant advantages over classical methods. This document provides detailed application notes and experimental protocols for two prominent palladium-catalyzed methods for synthesizing substituted 2,2'-biphenols: the Suzuki-Miyaura coupling and direct C-H arylation/hydroxylation.

I. Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, involving the cross-coupling of an organoboron compound with an organohalide. For the synthesis of 2,2'-biphenols, this typically involves the reaction of a 2-halophenol with a (2-hydroxyphenyl)boronic acid or its derivatives. Recent advancements have focused on developing highly efficient, user-friendly, and environmentally benign protocols, including protecting-group-free syntheses in aqueous media.[1]

Data Presentation: Suzuki-Miyaura Coupling of ortho-Halophenols

The following table summarizes the results of a protecting-group-free Suzuki-Miyaura coupling of various ortho-halophenols with (2-hydroxyphenyl)boronic acid, highlighting the effect of different bases and reaction conditions.

| Entry | ortho-Halophenol | Boronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |

| 1 | 2-Bromophenol | (2-Hydroxyphenyl)boronic acid | Pd/C (5 mol%) | K₂CO₃ | Water | 100 | 16 | 85 | [1] |

| 2 | 2-Iodophenol | (2-Hydroxyphenyl)boronic acid | Pd/C (5 mol%) | K₂CO₃ | Water | 100 | 4 | 92 | [1] |

| 3 | 2-Bromo-4-methylphenol | (2-Hydroxyphenyl)boronic acid | Pd/C (5 mol%) | KOH | Water | 100 | 16 | 88 | [1] |

| 4 | 2-Bromo-4-chlorophenol | (2-Hydroxyphenyl)boronic acid | Pd/C (5 mol%) | KF | Water | 100 | 16 | 75 | [1] |

| 5 | 2-Bromophenol | (2-Hydroxy-4-methylphenyl)boronic acid | Pd/C (5 mol%) | TBAF | Water | 100 | 16 | 82 | [1] |

| 6 | 2-Bromonaphthol | (2-Hydroxyphenyl)boronic acid | Pd(OAc)₂ (10 mol%) / (R)-sSPhos (12 mol%) | K₃PO₄ | Toluene/H₂O | 25 | 64 | 78 (95% ee) | [2] |

| 7 | 2-Iodo-4-methoxyphenol | (2-Hydroxyphenyl)boronic acid | Pd₂(dba)₃ (2.5 mol%) / (R)-sSPhos (6 mol%) | K₃PO₄ | Toluene/H₂O | 25 | 16 | 85 (92% ee) | [2] |

TBAF = Tetrabutylammonium fluoride; sSPhos = Sulfonated SPhos ligand; ee = enantiomeric excess.

Experimental Protocol: Protecting-Group-Free Suzuki-Miyaura Coupling in Water[1]

This protocol describes a user-friendly and environmentally friendly synthesis of 2,2'-biphenol from 2-bromophenol and (2-hydroxyphenyl)boronic acid.

Materials:

-

2-Bromophenol

-

(2-Hydroxyphenyl)boronic acid

-

Palladium on carbon (10% Pd)

-

Potassium carbonate (K₂CO₃)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromophenol (1.0 mmol), (2-hydroxyphenyl)boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Catalyst Addition: Add palladium on carbon (5 mol % Pd) to the flask.

-

Solvent Addition: Add deionized water (10 mL) to the flask.

-

Reaction: Stir the mixture vigorously and heat to 100 °C under a normal atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 16 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Safety Precautions:

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Palladium on carbon can be pyrophoric. Handle with care and avoid ignition sources.

II. Palladium-Catalyzed Direct C-H Arylation/Hydroxylation

Direct C-H functionalization represents a more atom-economical approach to the synthesis of biphenols, as it avoids the pre-functionalization of one of the coupling partners. A notable method involves the palladium-catalyzed direct hydroxylation of [1,1'-biphenyl]-2-ols to yield 2,2'-biphenols.[3]

Data Presentation: Direct C-H Hydroxylation of [1,1'-Biphenyl]-2-ols

The following table presents data on the palladium-catalyzed direct C-H hydroxylation of various substituted [1,1'-biphenyl]-2-ols.

| Entry | [1,1'-Biphenyl]-2-ol Substrate | Catalyst | Oxidant | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |

| 1 | [1,1'-Biphenyl]-2-ol | Pd(OAc)₂ (10 mol%) | t-BuOOH | Acetonitrile | 80 | 12 | 76 | [3][4] |

| 2 | 4'-Methyl-[1,1'-biphenyl]-2-ol | Pd(OAc)₂ (10 mol%) | t-BuOOH | Acetonitrile | 80 | 12 | 82 | [3][4] |

| 3 | 4'-Methoxy-[1,1'-biphenyl]-2-ol | Pd(OAc)₂ (10 mol%) | t-BuOOH | Acetonitrile | 80 | 12 | 79 | [3][4] |

| 4 | 4'-Chloro-[1,1'-biphenyl]-2-ol | Pd(OAc)₂ (10 mol%) | t-BuOOH | Acetonitrile | 80 | 12 | 71 | [3][4] |

| 5 | 3'-Methyl-[1,1'-biphenyl]-2-ol | Pd(OAc)₂ (10 mol%) | t-BuOOH | Acetonitrile | 80 | 12 | 75 | [3][4] |

t-BuOOH = tert-Butyl hydroperoxide

Experimental Protocol: Direct C-H Hydroxylation of [1,1'-Biphenyl]-2-ol[3][4]

This protocol details the synthesis of this compound through the direct C-H hydroxylation of [1,1'-biphenyl]-2-ol.

Materials:

-

[1,1'-Biphenyl]-2-ol

-

Palladium(II) acetate (Pd(OAc)₂)

-

tert-Butyl hydroperoxide (70% in water)

-

Acetonitrile (anhydrous)

-

Schlenk tube or sealed vial

-

Magnetic stirrer and stir bar

-

Heating block or oil bath

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: To a Schlenk tube or a sealed vial, add [1,1'-biphenyl]-2-ol (0.5 mmol) and palladium(II) acetate (0.05 mmol, 10 mol%).

-

Solvent and Oxidant Addition: Add anhydrous acetonitrile (2 mL) followed by tert-butyl hydroperoxide (1.5 mmol, 3.0 equiv).

-

Reaction: Seal the tube and place it in a preheated heating block or oil bath at 80 °C. Stir the reaction mixture for 12 hours.

-

Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium thiosulfate (5 mL).

-

Extraction: Extract the mixture with ethyl acetate (3 x 10 mL).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the mixture and concentrate the solvent under reduced pressure. The residue is then purified by flash column chromatography on silica gel to yield the this compound product.

Safety Precautions:

-

tert-Butyl hydroperoxide is a strong oxidizing agent and should be handled with care.

-

Reactions in sealed tubes should be performed behind a blast shield.

-

Standard laboratory safety procedures should be followed.

III. Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

References

- 1. researchgate.net [researchgate.net]

- 2. An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 2,2′-biphenols through direct C(sp2)–H hydroxylation of [1,1′-biphenyl]-2-ols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for the Aqueous Suzuki-Miyaura Synthesis of 2,2'-Biphenols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,2'-biphenol moiety is a crucial structural motif present in a wide array of natural products, pharmaceuticals, and advanced materials. Its synthesis, however, can be challenging. The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for the formation of C-C bonds. This application note details a green and efficient protocol for the synthesis of 2,2'-biphenols via a protecting-group-free Suzuki-Miyaura coupling reaction conducted in water. This environmentally benign approach avoids the use of hazardous organic solvents and complex, expensive ligands, making it an attractive methodology for sustainable chemical synthesis.[1][2][3]

The protocols described herein utilize commercially available palladium on carbon (Pd/C) as a heterogeneous catalyst, which can be easily recovered and potentially reused.[4] The reaction proceeds efficiently with simple inorganic bases and demonstrates broad substrate scope for various substituted o-halophenols.[1][3] Furthermore, for less reactive substrates such as o-bromophenols, microwave irradiation can be employed to accelerate the reaction and improve yields.[1][3][4]

Reaction Principle

The core of this methodology is the palladium-catalyzed cross-coupling of an o-halophenol with (2-hydroxyphenyl)boronic acid in an aqueous medium. The general catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation with the boronic acid, and reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst.[5] A key advantage of the described protocol is the circumvention of protecting groups for the phenolic hydroxyls, which simplifies the synthetic sequence.[1][3]

Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of various this compound derivatives from o-iodophenols and o-bromophenols.

Table 1: Suzuki-Miyaura Coupling of o-Iodophenols with (2-Hydroxyphenyl)boronic Acid in Water [1]

| Entry | o-Iodophenol Derivative | Base (4 equiv.) | Time (h) | Yield (%) |

| 1 | 2-Iodophenol | K₂CO₃ | 2.5 | 95 |

| 2 | 2-Iodo-4-methylphenol | K₂CO₃ | 2.5 | 98 |

| 3 | 4-tert-Butyl-2-iodophenol | K₂CO₃ | 2.5 | 96 |

| 4 | 4-Fluoro-2-iodophenol | KF | 2.5 | 93 |

| 5 | 4-Chloro-2-iodophenol | K₂CO₃ | 2.5 | 89 |

| 6 | 4-Bromo-2-iodophenol | K₂CO₃ | 2.5 | 85 |

Reaction Conditions: o-Iodophenol (1.0 equiv.), (2-hydroxyphenyl)boronic acid (1.3 equiv.), Pd/C (2 mol % Pd), Base (4.0 equiv.), H₂O, 80 °C.[1][4]

Table 2: Microwave-Assisted Suzuki-Miyaura Coupling of o-Bromophenols with (2-Hydroxyphenyl)boronic Acid in Water [1]

| Entry | o-Bromophenol Derivative | Base (4 equiv.) | Time (min) | Yield (%) |

| 1 | 2-Bromophenol | TBAF | 30 | 88 |

| 2 | 2-Bromo-4-methylphenol | TBAF | 30 | 92 |

| 3 | 2-Bromo-4-tert-butylphenol | TBAF | 30 | 91 |

| 4 | 2-Bromo-4-fluorophenol | TBAF | 30 | 85 |

| 5 | 2-Bromo-4-chlorophenol | TBAF | 30 | 78 |

Reaction Conditions: o-Bromophenol (1.0 equiv.), (2-hydroxyphenyl)boronic acid (1.3 equiv.), Pd/C (2 mol % Pd), TBAF (4.0 equiv.), H₂O, 150 °C, Microwave irradiation.[1][4]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2,2'-Biphenols from o-Iodophenols (Conventional Heating)

-

Reaction Setup: To a reaction vessel equipped with a magnetic stir bar, add the o-iodophenol (1.0 mmol), (2-hydroxyphenyl)boronic acid (1.3 mmol, 1.3 equiv.), the specified base (4.0 mmol, 4.0 equiv., see Table 1), and 10% Pd/C (0.02 mmol Pd, 2 mol %).

-

Solvent Addition: Add deionized water (5-10 mL) to the vessel.

-

Reaction Execution: Seal the vessel and heat the reaction mixture to 80 °C with vigorous stirring for the time indicated in Table 1 (typically 2.5 hours).

-

Work-up: After cooling to room temperature, acidify the reaction mixture with 2 M HCl to a pH of approximately 2.

-

Extraction: Extract the aqueous phase with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Protocol 2: General Procedure for the Microwave-Assisted Synthesis of 2,2'-Biphenols from o-Bromophenols

-

Reaction Setup: In a microwave reaction vial equipped with a magnetic stir bar, combine the o-bromophenol (1.0 mmol), (2-hydroxyphenyl)boronic acid (1.3 mmol, 1.3 equiv.), tetrabutylammonium fluoride (TBAF) (4.0 mmol, 4.0 equiv.), and 10% Pd/C (0.02 mmol Pd, 2 mol %).

-

Solvent Addition: Add deionized water (5-10 mL) to the vial.

-

Reaction Execution: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 150 °C for 30 minutes with stirring.

-

Work-up and Purification: Follow steps 4-7 as described in Protocol 1.

Visualizations

The following diagrams illustrate the key relationships and workflows described in this application note.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2,2'-Biphenols via protecting group-free thermal or microwave-accelerated Suzuki-Miyaura coupling in water. | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 5. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for Oxidative Coupling Reactions for 2,2'-Biphenol Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidative coupling of phenols is a powerful and atom-economical method for the formation of C-C bonds, leading to the synthesis of biphenol derivatives. Among these, 2,2'-biphenols are crucial structural motifs found in a wide range of natural products, chiral ligands, and functional materials.[1][2] This application note provides an overview of common catalytic systems, detailed experimental protocols, and quantitative data for the synthesis of 2,2'-biphenols via oxidative coupling reactions. The inherent reactivity of phenols allows for their direct coupling without the need for pre-functionalization, which is often required in traditional cross-coupling methods.[3] However, controlling the regioselectivity (ortho-ortho, ortho-para, para-para coupling) and preventing over-oxidation are key challenges that can be addressed through the careful selection of catalysts and reaction conditions.[4][5]

Catalytic Systems for 2,2'-Biphenol Formation

A variety of transition metal catalysts have been developed to facilitate the selective oxidative coupling of phenols. The choice of catalyst is critical for achieving high yields and selectivity for the desired this compound product.

-

Vanadium Catalysts: Vanadium complexes, particularly those with Schiff base or salen-type ligands, have proven to be highly effective for the ortho-ortho coupling of phenols.[4][6] These catalysts can be tuned by modifying the ligand structure to enhance reactivity and enantioselectivity in asymmetric couplings.[6][7] The addition of a Lewis or Brønsted acid can further improve the catalytic activity, especially for more resistant phenol substrates.[6]

-

Copper Catalysts: Copper complexes, often in combination with chiral diamine ligands, are widely used for the asymmetric oxidative coupling of 2-naphthols to form BINOL and its derivatives, and these systems can be adapted for the synthesis of substituted 2,2'-biphenols.[8][9] The mechanism is believed to involve the formation of a copper-phenoxide intermediate, followed by radical-anion coupling.[10]

-

Iron Catalysts: Iron catalysts, such as iron(III) chloride (FeCl3) and iron-salen complexes, offer a cost-effective and environmentally friendly option for oxidative phenol coupling.[11][12] FeCl3 can catalyze the cross-coupling of phenols with other aromatic systems and has been used for the synthesis of N,O-biaryl compounds.[11][13] Chiral iron complexes have also been developed for enantioselective couplings.[14]

-

Ruthenium Catalysts: Ruthenium complexes have also been employed in asymmetric oxidative couplings, contributing to the diverse toolkit available for chiral biphenol synthesis.[8]

General Reaction Mechanism

The oxidative coupling of phenols to form 2,2'-biphenols generally proceeds through a radical-based mechanism. The catalytic cycle can be broadly described by the following steps:

-

Oxidation of Phenol: The metal catalyst in its higher oxidation state oxidizes the phenol to a phenoxyl radical.

-